AKT-IN-14 free base
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Overview
Description
AKT-IN-14 free base is a potent inhibitor of the protein kinase B (AKT) pathway, which plays a crucial role in various cellular processes, including cell proliferation, survival, and metabolism. This compound is particularly effective against the AKT1, AKT2, and AKT3 isoforms, with inhibitory concentration 50 values of less than 0.01 nanomolar, 1.06 nanomolar, and 0.66 nanomolar, respectively . This compound is widely used in cancer research due to its ability to inhibit the AKT pathway, which is often dysregulated in cancer cells .
Preparation Methods
The synthesis of AKT-IN-14 free base involves multiple steps, starting with the preparation of the core pyrazoloazepine structure. The synthetic route typically includes the following steps:
Formation of the pyrazoloazepine core: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of substituents: Various substituents, such as bromine, fluorine, and others, are introduced through halogenation, alkylation, or other substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
AKT-IN-14 free base undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AKT-IN-14 free base has a wide range of scientific research applications, including:
Biology: This compound is used to investigate the role of the AKT pathway in various biological processes, including cell proliferation, apoptosis, and metabolism.
Mechanism of Action
AKT-IN-14 free base exerts its effects by inhibiting the activity of the AKT kinase. The compound binds to the ATP-binding site of AKT, preventing the phosphorylation and activation of downstream targets involved in cell survival, proliferation, and metabolism. This inhibition leads to the suppression of the AKT signaling pathway, resulting in reduced cell growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
AKT-IN-14 free base is unique in its high potency and selectivity for the AKT isoforms. Similar compounds include:
Afuresertib: Another AKT inhibitor with favorable safety and pharmacokinetics, used in multiple myeloma research.
Capivasertib: An AKT inhibitor with significant response rates in tumors with the AKT1 E17K mutation.
MK-2206: A non-ATP competitive inhibitor of AKT, used in various cancer research studies.
Compared to these compounds, this compound stands out due to its extremely low inhibitory concentration 50 values and broad applicability in cancer research .
Properties
Molecular Formula |
C22H21BrF2N4OS |
---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
3-bromo-N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-11-thia-5,6-diazatricyclo[8.3.0.02,6]trideca-1(10),2,4,12-tetraene-12-carboxamide |
InChI |
InChI=1S/C22H21BrF2N4OS/c23-15-10-27-29-7-1-2-19-14(21(15)29)9-20(31-19)22(30)28-18-11-26-6-5-13(18)12-3-4-16(24)17(25)8-12/h3-4,8-10,13,18,26H,1-2,5-7,11H2,(H,28,30)/t13-,18+/m0/s1 |
InChI Key |
CEEODNJYPPDYNU-SCLBCKFNSA-N |
Isomeric SMILES |
C1CC2=C(C=C(S2)C(=O)N[C@@H]3CNCC[C@H]3C4=CC(=C(C=C4)F)F)C5=C(C=NN5C1)Br |
Canonical SMILES |
C1CC2=C(C=C(S2)C(=O)NC3CNCCC3C4=CC(=C(C=C4)F)F)C5=C(C=NN5C1)Br |
Origin of Product |
United States |
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